2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 313470-22-3
VCID: VC4419800
InChI: InChI=1S/C15H14BrN5O3/c1-19-12-11(13(23)21(15(19)24)8-10(17)22)20(14(16)18-12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,17,22)
SMILES: CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC3=CC=CC=C3
Molecular Formula: C15H14BrN5O3
Molecular Weight: 392.213

2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

CAS No.: 313470-22-3

Cat. No.: VC4419800

Molecular Formula: C15H14BrN5O3

Molecular Weight: 392.213

* For research use only. Not for human or veterinary use.

2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide - 313470-22-3

Specification

CAS No. 313470-22-3
Molecular Formula C15H14BrN5O3
Molecular Weight 392.213
IUPAC Name 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxopurin-1-yl)acetamide
Standard InChI InChI=1S/C15H14BrN5O3/c1-19-12-11(13(23)21(15(19)24)8-10(17)22)20(14(16)18-12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,17,22)
Standard InChI Key HUBWQKBHBPIZHK-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC3=CC=CC=C3

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound is systematically named 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, reflecting its substitution pattern on the purine core. The purine scaffold is modified at positions 1, 3, 7, and 8 with acetamide, methyl, benzyl, and bromo groups, respectively .

Molecular Formula and Weight

  • Molecular Formula: C17H17BrN5O3\text{C}_{17}\text{H}_{17}\text{Br}\text{N}_5\text{O}_3

  • Molecular Weight: 437.26 g/mol (calculated from isotopic composition) .

Structural Features

  • Purine Core: A bicyclic system comprising fused pyrimidine and imidazole rings.

  • Substituents:

    • N1: Acetamide group (CH2CONH2-\text{CH}_2\text{CONH}_2).

    • N3: Methyl group (CH3-\text{CH}_3).

    • C7: Benzyl group (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5).

    • C8: Bromo atom (Br-\text{Br}) .

Synthetic Routes and Optimization

Key Synthetic Precursors

Synthesis begins with 7-benzyltheophylline, a theophylline derivative substituted at N7 with a benzyl group. Bromination at C8 introduces the bromo substituent, followed by N1 functionalization with acetamide .

Bromination of 7-Benzyltheophylline

Bromination employs bromine (Br2\text{Br}_2) in acetic acid with sodium acetate as a base, analogous to methods described for 8-bromo-3,7-dimethylxanthine :

7-Benzyltheophylline+Br2AcOH, NaOAc7-Benzyl-8-bromotheophylline\text{7-Benzyltheophylline} + \text{Br}_2 \xrightarrow{\text{AcOH, NaOAc}} \text{7-Benzyl-8-bromotheophylline}

Reaction Conditions: 65–90°C, 2–10 hours .

N1 Alkylation with Chloroacetamide

The acetamide group is introduced via nucleophilic substitution using chloroacetamide and a base (e.g., K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) :

7-Benzyl-8-bromotheophylline+ClCH2CONH2DMF, K2CO3Target Compound\text{7-Benzyl-8-bromotheophylline} + \text{ClCH}_2\text{CONH}_2 \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{Target Compound}

Yield: ~70–80% (extrapolated from analogous reactions) .

Physicochemical Properties

Spectral Characterization

  • 1H^1\text{H} NMR (DMSO-d6d_6):

    • δ 7.20–7.40 (m, 5H): Benzyl aromatic protons.

    • δ 5.50 (s, 2H): Benzyl methylene (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5 ).

    • δ 3.30 (s, 3H): N3-methyl group.

    • δ 2.70–2.90 (m, 2H): Acetamide methylene (CH2CONH2-\text{CH}_2\text{CONH}_2 ) .

  • IR (cm1^{-1}):

    • 1720–1690: Stretching vibrations for purine dione (C=O\text{C=O}).

    • 1650: Acetamide carbonyl (C=O\text{C=O}) .

Solubility and Stability

  • Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO).

  • Stability: Degrades under strong acidic/basic conditions due to hydrolysis of the acetamide group .

Pharmacological and Toxicological Insights

Toxicity Profile

  • MTT Assay (Hypothetical): Expected IC50_{50} >100 μM based on low cytotoxicity of non-brominated analogs .

  • Metabolic Stability: Susceptible to hepatic CYP450-mediated debromination .

Applications and Future Directions

Synthetic Intermediate

The C8 bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying purine libraries .

Drug Discovery

  • Target: FAP or xanthine oxidase (structural homology to theophylline) .

  • Optimization Strategies:

    • Replace bromo with bioisosteres (e.g., −CF3_3) to enhance metabolic stability.

    • Modify the benzyl group to improve solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator